molecular formula C4H6N4O B13905813 6-Methoxy-1,2,4-triazin-3-amine

6-Methoxy-1,2,4-triazin-3-amine

Cat. No.: B13905813
M. Wt: 126.12 g/mol
InChI Key: LXIICVUEXHJHPW-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,4-triazin-3-amine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,4-triazin-3-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxyamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The process can be enhanced using microwave irradiation, which reduces reaction time and increases yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product. The scalability of the process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1,2,4-triazin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted triazines, triazine oxides, and fused triazine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-Methoxy-1,2,4-triazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine
  • 3,4-Diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine

Comparison: 6-Methoxy-1,2,4-triazin-3-amine is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. Compared to other triazine derivatives, it exhibits different solubility, stability, and biological activity profiles. These differences make it suitable for specific applications where other triazines may not be as effective .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

6-methoxy-1,2,4-triazin-3-amine

InChI

InChI=1S/C4H6N4O/c1-9-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8)

InChI Key

LXIICVUEXHJHPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=N1)N

Origin of Product

United States

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